![molecular formula C18H37ClN2S B14383174 1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 89949-45-1](/img/structure/B14383174.png)
1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the dodecylsulfanyl group imparts unique properties to this compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-ethyl-2,3-dihydro-1H-imidazole with dodecylthiol in the presence of a suitable base, followed by quaternization with methyl chloride. The reaction conditions often include:
Solvent: Common solvents used are acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydride or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The dodecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group attached to the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazolium derivatives.
Substitution: Substituted imidazolium salts with various functional groups.
Applications De Recherche Scientifique
1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its role in the development of new therapeutic agents, especially in targeting specific molecular pathways.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with various molecular targets. The dodecylsulfanyl group allows the compound to integrate into lipid membranes, disrupting their integrity and leading to antimicrobial effects. Additionally, the imidazolium ring can interact with nucleic acids and proteins, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(Dodecylsulfanyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 1-[(Dodecylsulfanyl)methyl]-3-propyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 1-[(Dodecylsulfanyl)methyl]-3-butyl-2,3-dihydro-1H-imidazol-1-ium chloride
Uniqueness
1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific combination of the dodecylsulfanyl group and the imidazolium ring. This combination imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and increased antimicrobial activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89949-45-1 |
|---|---|
Formule moléculaire |
C18H37ClN2S |
Poids moléculaire |
349.0 g/mol |
Nom IUPAC |
1-(dodecylsulfanylmethyl)-3-ethyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C18H36N2S.ClH/c1-3-5-6-7-8-9-10-11-12-13-16-21-18-20-15-14-19(4-2)17-20;/h14-15H,3-13,16-18H2,1-2H3;1H |
Clé InChI |
VMPAOJHSPKQBOX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC[NH+]1CN(C=C1)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14383100.png)
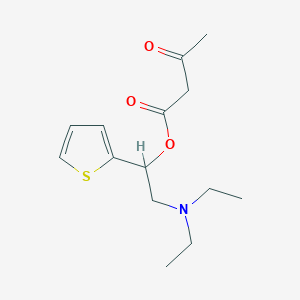
![1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14383106.png)

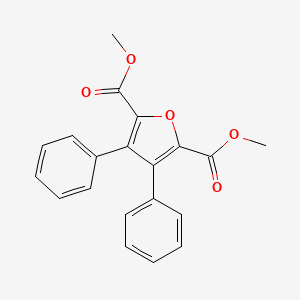
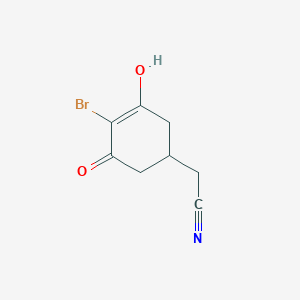
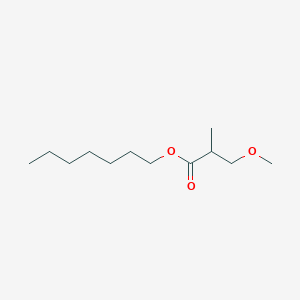
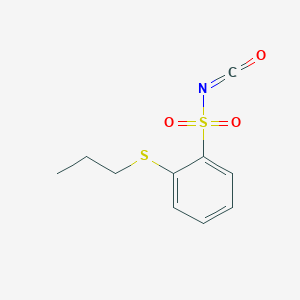
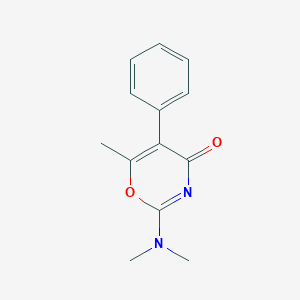
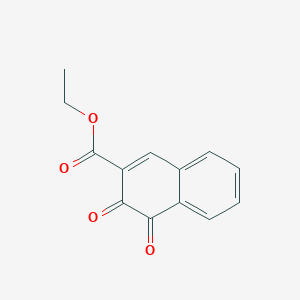
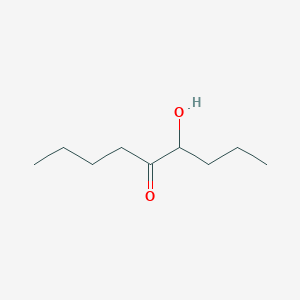
![9-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14383167.png)
![(8S,9S,13S,14S)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14383171.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B14383175.png)
